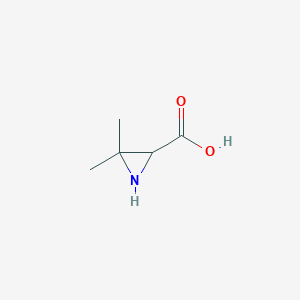

3,3-Dimethylaziridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3,3-dimethylaziridine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |

InChI Key |

LQNRQHXPYZSWHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethylaziridine 2 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to 3,3-Dimethylaziridine-2-carboxylic Acid

Direct synthesis of 3,3-dimethylaziridine-2-carboxylic acid can be achieved through several methods, including hydrolysis of its ester derivatives and photochemical routes.

One common method for obtaining 3,3-dimethylaziridine-2-carboxylic acid is through the hydrolysis of its corresponding esters. For instance, dimethyl 3,3-dimethylaziridine-1,2-dicarboxylate can be hydrolyzed to produce the target amino acid. rsc.org This approach is advantageous as the ester precursors can be synthesized through various means, providing a versatile entry point to the final acid. The hydrolysis is typically carried out under acidic or basic conditions, with careful control to prevent the opening of the sensitive aziridine (B145994) ring. nih.gov

| Precursor | Reagents | Product | Reference |

| Dimethyl 3,3-dimethylaziridine-1,2-dicarboxylate | Hydrolysis | 3,3-Dimethylaziridine-2-carboxylic acid | rsc.org |

This table showcases a hydrolysis-based route to the target compound.

Photochemical methods offer another direct route to aziridine-2-carboxylic acid derivatives. The photolysis of alkyl azidoformates in the presence of specific alkenes can lead to the formation of the aziridine ring system. rsc.org For example, the photolysis of alkyl azidoformates in alkyl 3-methylcrotonates yields dialkyl 3,3-dimethylaziridine-1,2-dicarboxylates. rsc.org These dicarboxylates can then be selectively hydrolyzed to afford the desired 3,3-dimethylaziridine-2-carboxylic acid. This photochemical approach is notable for its ability to construct the aziridine ring with specific substitution patterns.

| Reactants | Product | Reference |

| Alkyl azidoformates, Alkyl 3-methylcrotonates | Dialkyl 3,3-dimethylaziridine-1,2-dicarboxylates | rsc.org |

This table illustrates a photochemical pathway to a precursor of the target compound.

Asymmetric Synthesis of Aziridine-2-carboxylic Acid Scaffolds

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure aziridine-2-carboxylic acids, which are important for pharmaceutical applications.

Catalytic asymmetric aziridination of alkenes is a powerful strategy for the enantioselective synthesis of aziridines. mdpi.com This often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For instance, the Evans aziridination, which utilizes a nitrene precursor in the presence of a copper catalyst and a chiral ligand, can be applied to substrates like cinnamates to produce 3-arylaziridine-2-carboxylic acid derivatives with high enantioselectivity. mdpi.com Rhodium(II) carboxylates have also been shown to be highly effective catalysts for the asymmetric intermolecular aziridination of various alkenes, affording aziridines in high yields and enantiomeric excesses. researchgate.net Organocatalytic methods, using chiral pyridinium (B92312) salts, have also been developed for the cis-selective synthesis of 3-aryl aziridine-2-carboxylates. mdpi.com

| Catalyst Type | Ligand Example | Substrate Type | Key Feature | Reference |

| Copper (Cu) | Bis-oxazolinyl (BOX) | Cinnamates | High enantioselectivity | mdpi.com |

| Rhodium (Rh) | Chiral C4-symmetrical tetracarboxylates | Mono-, di-, and trisubstituted olefins | High efficiency and chemoselectivity | researchgate.net |

| Organocatalyst | Chiral Pyridinium Salts | α,β-unsaturated aldehydes | Cis-selective synthesis | mdpi.com |

This table summarizes various catalytic asymmetric aziridination methods.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. In the context of aziridine synthesis, a chiral auxiliary can be attached to the substrate to direct the stereoselective formation of the aziridine ring. For example, the aziridination of a chiral camphor (B46023) N-enoylpirazolidinone has been used to obtain an aziridine-2-hydrazide with good yield and diastereoselectivity. mdpi.comnih.gov Similarly, chiral sulfinimines (N-sulfinyl imines) have been employed in aza-Darzens reactions with lithium α-bromo enolates to construct chiral aziridine-2-carboxylates with high diastereoselectivity. nih.gov After the aziridination step, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched aziridine derivative.

| Chiral Auxiliary | Reaction Type | Product Type | Reference |

| Camphor | Oxidative Aziridination | Aziridine-2-hydrazide | mdpi.comnih.gov |

| Sulfinimine | Aza-Darzens Reaction | Aziridine-2-carboxylate (B8329488) | nih.gov |

This table highlights the use of chiral auxiliaries in asymmetric aziridine synthesis.

Preparation of N-Acyl Aziridine-2-carboxylic Acid Derivatives

N-Acyl aziridine-2-carboxylic acid derivatives are important synthetic intermediates. The acylation of the nitrogen atom of the aziridine ring can be achieved through various methods. A common approach involves the reaction of the aziridine-2-carboxylic acid or its ester with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base. jcsp.org.pk For example, the reaction of an aziridine-2-carboxylate with an acyl chloride can provide the corresponding N-acyl derivative. The choice of the acylating agent and reaction conditions is critical to avoid undesired ring-opening reactions of the strained aziridine.

| Aziridine Derivative | Acylating Agent | Product | Reference |

| Aziridine-2-carboxylate | Acyl Chloride | N-Acyl aziridine-2-carboxylate | jcsp.org.pk |

| Aziridine-2-carboxylic acid | Acid Anhydride | N-Acyl aziridine-2-carboxylic acid | jcsp.org.pk |

This table outlines methods for the preparation of N-acyl aziridine derivatives.

Synthesis of Functionally Substituted Aziridine-2-carboxylic Acid Derivatives

The introduction of functional groups onto the aziridine-2-carboxylic acid scaffold allows for the fine-tuning of its chemical and biological properties. Methodologies have been developed to produce a range of derivatives, including those with trifluoromethyl, dicarboxylic, sulphonamide, and acyl functionalities.

The incorporation of a trifluoromethyl (CF₃) group can significantly alter the properties of a molecule. A direct synthesis for enantiopure α-trifluoromethyl aziridine-2-carboxylic acid (α-TfmAzy) has been successfully developed. acs.orgnih.gov

Historically, one of the first reported syntheses involved the low-temperature α-lithiation of an N-tosyl protected, optically pure aziridine. acs.org However, a major limitation of this method was the incompatibility of the harsh acidic conditions required for deprotection with the strained aziridine ring, which tended to open. acs.org Ring-expansion reactions of trifluoromethylated aziridine carboxylic acid derivatives have also been reported as a route to obtaining 2-(trifluoromethyl)azetidines. nih.gov

Aziridine-2,2-Dicarboxylic Acid Derivatives:

A robust method for preparing 2H-azirine-2,2-dicarboxylic acids and their derivatives utilizes the isomerization of isoxazoles. beilstein-journals.orgnih.gov The process starts with 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, which undergo an iron(II)-catalyzed isomerization at room temperature. beilstein-journals.orgnih.gov This reaction forms 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides as intermediates. These highly reactive dichlorides are then treated with various nucleophiles in the same pot to yield a range of derivatives. beilstein-journals.orgnih.gov

Using this method, various amides, esters, and azides of 3-aryl-2H-azirine-2,2-dicarboxylic acid have been prepared. beilstein-journals.org For example, reactions with primary and secondary amines produce the corresponding dicarboxamides in yields of 53–84%. beilstein-journals.org Similarly, treatment with methanol (B129727) or ethanol (B145695) yields the respective methyl and ethyl esters in high yields (76–99%). beilstein-journals.org The dicarboxylic acids themselves can be generated in yields ranging from 64–98%. beilstein-journals.org

Prior to this, only one derivative in this class, dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate, had been synthesized via a rhodium-catalyzed isomerization of a methyl 5-methoxy-3-phenylisoxazole-4-carboxylate. beilstein-journals.orgnih.gov

Aziridine-2,3-Dicarboxylic Acid Derivatives:

Enantiomerically pure trans-aziridine-2,3-dicarboxylates can be synthesized from the corresponding anti-3-azido-2-hydroxysuccinates. researchgate.net Treatment of these 1,2-azido alcohols with triphenylphosphine (B44618) (PPh₃) in N,N-dimethylformamide (DMF) affords the desired dimethyl, diethyl, dibenzyl, and diallyl trans-aziridines in good yields (70-75%). researchgate.net

An alternative two-step synthesis converts diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate. researchgate.net The first step involves a ring-opening reaction with trimethylsilyl (B98337) azide (B81097). This is followed by treatment with triphenylphosphine to close the aziridine ring. researchgate.net Subsequent hydrolysis can yield the (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, which is identical to the naturally occurring product. researchgate.net

| Derivative Type | Starting Material | Key Reagent/Catalyst | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Azirine-2,2-dicarboxamides | 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride | Primary/Secondary Amines | 3-Aryl-2H-azirine-2,2-dicarboxamides | 53–84% | beilstein-journals.org |

| Azirine-2,2-dicarboxylic acid esters | 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride | Methanol or Ethanol | Methyl/Ethyl esters of 3-phenyl-2H-azirine-2,2-dicarboxylic acid | 76–99% | beilstein-journals.org |

| Azirine-2,2-dicarboxylic acids | 3-Aryl-2H-azirine-2,2-dicarbonyl dichloride | Water (Hydrolysis) | 3-Aryl-2H-azirine-2,2-dicarboxylic acids | 64–98% | beilstein-journals.org |

| trans-Aziridine-2,3-dicarboxylates | anti-3-Azido-2-hydroxysuccinates | Triphenylphosphine (PPh₃) | Dialkyl trans-aziridine-2,3-dicarboxylates | 70-75% | researchgate.net |

Sulphonamide Analogues:

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives can be synthesized through a straightforward procedure. nih.gov The reaction involves adding an aromatic sulphonic acid chloride to a solution of the appropriate aziridine and potassium carbonate (K₂CO₃) in a chloroform-water mixture. nih.gov After stirring for 24 hours at room temperature, the N-sulphonamide product is extracted and purified. nih.gov This method has been used to generate a series of 1-arylsulphonyl-aziridine-2-carboxylic acid ester and amide analogues. tandfonline.com

An environmentally friendly alternative uses water as the solvent and sodium carbonate as the base to scavenge HCl, providing high yields and purities with simplified workup. mdpi.com

Acyl Analogues:

Acyl derivatives of aziridine-2-carboxylic acid are prepared by reacting the corresponding esters and amides with reagents like chlorocarbonic acid esters, isocyanates, and isothiocyanates. researchgate.net Furthermore, the reaction of 2-methoxycarbonylaziridine with diisocyanates or dicarboxylic acid chlorides results in the formation of bis-aziridines. researchgate.net

| Analogue Type | Aziridine Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sulphonamide | Aziridine-2-carboxylic acid ester/amide | Aromatic sulphonic acid chloride | K₂CO₃, CHCl₃/H₂O, 24h, RT | 1-Arylsulphonyl-aziridine-2-carboxylic acid derivatives | nih.govtandfonline.com |

| Acyl | Aziridine-2-carboxylic acid ester/amide | Chlorocarbonic acid esters, isocyanates, isothiocyanates | - | Esters/amides of aziridine-1,2-dicarboxylic acid | researchgate.net |

| Bis-aziridine | 2-Methoxycarbonylaziridine | Diisocyanates, dicarboxylic acid chlorides | - | Bis-aziridines | researchgate.net |

Reactivity and Ring Transformations of 3,3 Dimethylaziridine 2 Carboxylic Acid and Its Derivatives

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain (approximately 27 kcal/mol) of the aziridine ring is the primary driving force for nucleophilic ring-opening reactions. nih.gov These reactions typically proceed via cleavage of one of the carbon-nitrogen bonds. For activated aziridines, such as those with an N-sulfonyl or N-acyl group, the ring is more susceptible to nucleophilic attack. researchgate.netwikipedia.org

Reactions with Nitrogen Nucleophiles

The ring-opening of 3,3-dimethylaziridine-2-carboxylic acid derivatives with nitrogen nucleophiles provides a direct route to various functionalized diamine derivatives. While specific studies on a wide range of nitrogen nucleophiles with this particular substrate are limited, the general reactivity of aziridines suggests that such reactions are feasible.

For instance, in the final step of a synthesis of dimethylaziridine carboxylic acid, propylamine (B44156) in dichloromethane (B109758) is used to remove all protecting groups, which involves the nucleophilic action of the amine. ru.nl The reaction of aziridines with sodium azide (B81097) is also a known transformation, which would lead to the formation of an azido-amino acid derivative. nih.gov

A summary of representative reactions with nitrogen nucleophiles is presented below:

| Aziridine Derivative | Nitrogen Nucleophile | Product | Reference |

| Protected dimethylaziridine carboxylic acid | Propylamine | Dimethylaziridine carboxylic acid | ru.nl |

| Aziridine-2-carboxylate (B8329488) | Sodium azide | Azido-amino acid derivative | nih.gov |

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alcohols and water, can open the aziridine ring to produce amino alcohols. These reactions are often catalyzed by acids. The regioselectivity of the attack is influenced by both electronic and steric factors. In the case of 3,3-dimethylaziridine-2-carboxylic acid, the attack of an oxygen nucleophile is expected to occur at the less hindered C2 position.

General literature on aziridine-2-carboxylates indicates that ring-opening with alcohols is a viable method for producing substituted α-amino acids. libretexts.org

Reactions with Sulfur Nucleophiles

The reaction of ethyl 3,3-dimethylaziridin-2-carboxylate with sulfur nucleophiles has been shown to proceed with distinct regioselectivity, leading to the formation of five-membered heterocyclic rings. nih.gov These reactions underscore the utility of this aziridine derivative in constructing more complex sulfur-containing scaffolds.

When ethyl 3,3-dimethylaziridin-2-carboxylate is treated with potassium thiocyanate (B1210189) in hot formic acid, a clean reaction occurs, resulting in the formation of a crystalline thiazoline (B8809763). This transformation indicates that the cleavage of the aziridine ring happens at the C2-N bond (path a). A similar cleavage pattern is observed when the aziridine is reacted with carbon disulfide, which yields a thiazolidinethione. nih.gov

In contrast, the reaction with benzyl (B1604629) isothiocyanate in refluxing benzene (B151609) leads to a hydantoin (B18101) derivative. This product is thought to arise from an initial N-acylation of the aziridine followed by internal cyclization and subsequent fragmentation of the aziridine ring at the C3-N bond (path b). nih.gov

Table 1: Reactions with Sulfur Nucleophiles

| Reagent | Conditions | Product | Ring Cleavage Path | Reference |

|---|---|---|---|---|

| Potassium thiocyanate | Formic acid, heat | Thiazoline | C2-N | nih.gov |

| Carbon disulfide | 100°C | Thiazolidinethione | C2-N | nih.gov |

| Benzyl isothiocyanate | Benzene, reflux | Hydantoin derivative | C3-N | nih.gov |

Reactions with Carbon Nucleophiles for α-Amino Acid Synthesis

The reaction of 3,3-dimethylaziridine-2-carboxylic acid derivatives with carbon nucleophiles is a valuable method for the synthesis of α-amino acids with novel side chains. The steric hindrance at the C3 position significantly influences the outcome of these reactions.

The reaction of a sterically hindered N-para-toluenesulfonylaziridine-2-carboxylic acid, likely the 3,3-dimethyl derivative, with higher-order cuprates was found to be less regioselective and low-yielding, with the main products being protected β-amino acids. However, the reaction of this hindered aziridine with lithium trimethylsilylacetylide resulted in the formation of a protected α-amino acid, which could be further converted to a protected isoleucine ester. ru.nl

Studies on activated 2,2-dimethylaziridines with Grignard reagents have shown that both normal ring-opening products and rearranged products can be formed. The product distribution is highly dependent on the activating group on the nitrogen, the nature of the Grignard reagent, and the reaction conditions. These reactions proceed through a Lewis acid-assisted attack of the halide on the tertiary carbon of the aziridine ring. libretexts.org The carboxylation of Grignard reagents is a general method for synthesizing carboxylic acids. achemblock.com

Table 2: Reactions with Carbon Nucleophiles

| Aziridine Derivative | Carbon Nucleophile | Product Type | Reference |

|---|---|---|---|

| N-p-toluenesulfonyl-3,3-dimethylaziridine-2-carboxylic acid | Higher-order cuprates | Protected β-amino acids | ru.nl |

| N-p-toluenesulfonyl-3,3-dimethylaziridine-2-carboxylic acid | Lithium trimethylsilylacetylide | Protected α-amino acid | ru.nl |

| Activated 2,2-dimethylaziridines | Grignard reagents (RMgHal) | Normal and rearranged ring-opened products | libretexts.org |

Ring Opening with Carboxylic Acids

The ring-opening of aziridines with carboxylic acids can proceed via different mechanisms depending on the reaction conditions and the nature of the aziridine and the carboxylic acid. In the case of ethyl 3,3-dimethylaziridin-2-carboxylate, reaction with hot formic acid in the presence of potassium thiocyanate leads to a thiazoline derivative, where the carboxylic acid plays a role in the reaction cascade. nih.gov

In a related synthesis, a β-lactam antibiotic analog was prepared by reacting a carboxylic acid with a meropenem (B701) derivative in the presence of ethanol (B145695) and concentrated HCl, which involves the carboxylic acid in a condensation reaction. nih.gov The direct conversion of a carboxylic acid to an amide often requires an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) because the basicity of amines tends to deprotonate the carboxylic acid, making it unreactive.

Ring Expansion Reactions

The inherent strain of the aziridine ring can be harnessed to drive ring expansion reactions, providing access to larger heterocyclic systems such as β-lactams and other medium-sized rings. For unsymmetrically substituted aziridines like 3,3-dimethylaziridine-2-carboxylate, the ring enlargement can be directed to cleave either of the C-N bonds. nih.gov

A notable example is the regioselective ring expansion of ethyl 3,3-dimethylaziridin-2-carboxylate with thiocyanates to yield substituted thiazolidines. nih.gov This reaction highlights the potential to transform the three-membered aziridine into a five-membered ring.

Furthermore, a photochemical application of aziridine ring expansion has been shown to provide a route to the bicyclic nucleus of penems, a class of β-lactam antibiotics. This process involves the irradiation of an N-cysteinyl-3,3-dimethylaziridin-2-carboxylate, which is proposed to proceed through a transient thioaldehyde that adds across the aziridine N-C3 bond. nih.gov The synthesis of β-lactams is of significant interest due to their antibiotic properties. nih.govnih.gov

Table 3: Ring Expansion Reactions

| Aziridine Derivative | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Ethyl 3,3-dimethylaziridin-2-carboxylate | Thiocyanates | Thiazolidine derivatives | nih.gov |

| N-cysteinyl-3,3-dimethylaziridin-2-carboxylate | Photochemical irradiation | Penem (B1263517) nucleus | nih.gov |

Formation of β-Lactams

The synthesis of β-lactams, a core structural motif in many antibiotic agents, can be achieved through the [2+2] cycloaddition of ketenes with imines, a reaction known as the Staudinger synthesis. researchgate.netorganic-chemistry.org In the context of 3,3-dimethylaziridine-2-carboxylic acid derivatives, the aziridine ring itself does not directly form the β-lactam. Instead, the carboxylic acid moiety can be activated to facilitate the formation of a ketene (B1206846) intermediate, which then undergoes cycloaddition. researchgate.net

One common method involves the use of an activating agent, such as 3,6-dichlorotetrazine, to convert the carboxylic acid into a more reactive species. This activated intermediate, in the presence of a base, can then react with an imine to yield the corresponding β-lactam. The reaction generally proceeds with good to excellent yields and allows for the synthesis of a variety of monocyclic and spirocyclic β-lactams. researchgate.net The stereochemistry of the resulting β-lactam is influenced by the substituents on both the ketene and the imine. researchgate.net

Table 1: Synthesis of β-Lactam Derivatives

| Reactants | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetic acid, Schiff base | 3,6-Dichlorotetrazine, Et3N | 1,4-Diphenyl-3-phenoxyazetidin-2-one | 85 | researchgate.net |

| Phenoxyacetic acid, Schiff base | 3,6-Dichlorotetrazine, Et3N | 1-(4-chlorophenyl)-3-phenoxy-4-phenylazetidin-2-one | 82 | researchgate.net |

Generation of Morpholin-2,3,5-triones and Cyclic N-Carboxyanhydrides

The ring of 3,3-dimethylaziridine-2-carboxylic acid can be expanded to form larger heterocyclic systems. For instance, morpholine-2,5-diones can be synthesized from amino acids, which are structurally related to aziridine-2-carboxylic acids. nih.gov These compounds are of interest as they can be polymerized to create biodegradable materials with potential applications in medicine. nih.gov

Furthermore, N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are heterocyclic compounds derived from amino acids. wikipedia.org They are typically prepared by treating an amino acid with phosgene (B1210022) or its derivatives. wikipedia.orggoogle.com The resulting NCA is a reactive species that can undergo ring-opening polymerization to form polypeptides. wikipedia.org While the direct synthesis from 3,3-dimethylaziridine-2-carboxylic acid is not explicitly detailed, the general principle of NCA formation from amino acids is well-established. wikipedia.orggoogle.com

Table 2: Heterocyclic Ring Transformations

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Amino Acids | Phosgene | N-Carboxyanhydride | Polypeptide synthesis | wikipedia.orggoogle.com |

| Hydrophobic Amino Acids | Various | Morpholine-2,5-dione | Biodegradable polymers | nih.gov |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of 3,3-dimethylaziridine-2-carboxylic acid provides a handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives with potentially altered biological activities. nih.govnih.gov

Esterification of the carboxylic acid can be achieved through several methods. A common approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is efficient and can be used to synthesize a variety of esters, including sterically hindered ones, in high yields. organic-chemistry.org The reaction proceeds by activating the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. fishersci.it

Another strategy involves the use of aromatic carboxylic anhydrides, such as 3,5-bis(trifluoromethyl)benzoic anhydride (B1165640) (BTFBA), in the presence of a Lewis acid catalyst. tcichemicals.com This method allows for the esterification to proceed under mild conditions and often results in excellent yields. tcichemicals.com

Table 3: Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol/Thiol | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various | Various Alcohols | DCC, DMAP | Corresponding Ester | High | organic-chemistry.org |

| Various | Various Thiols | DCC, DMAP | Corresponding Thioester | High | organic-chemistry.org |

| Isobutyric acid | Trimethylsilyl (B98337) ethers | BTFBA, Lewis Acid | Corresponding Ester | >90 | tcichemicals.com |

The formation of amides from 3,3-dimethylaziridine-2-carboxylic acid is a crucial transformation for creating peptidomimetic structures and other biologically relevant molecules. ajchem-a.com Similar to esterification, amide bond formation often requires the activation of the carboxylic acid. Carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed for this purpose. fishersci.itajchem-a.com These reagents react with the carboxylic acid to form an O-acylisourea intermediate, which readily reacts with an amine to form the amide. fishersci.ityoutube.com To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.it

Alternatively, reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov

Table 4: Amide Formation from Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various | Various Amines | DCC, DMAP | Corresponding Amide | Good | ajchem-a.com |

| Various | Various Amines | EDC, HOBt | Corresponding Amide | High | fishersci.it |

| Benzoic acid | Aniline | TiCl₄, Pyridine (B92270) | N-Phenylbenzamide | Moderate to Excellent | nih.gov |

Hydrazides are synthesized by the reaction of carboxylic acid derivatives, typically esters, with hydrazine (B178648). mdpi.com These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones. mdpi.comnih.govsemanticscholar.org Hydrazide-hydrazone derivatives are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. nih.govsemanticscholar.orgnih.gov

The synthesis of hydrazide-hydrazones from 3,3-dimethylaziridine-2-carboxylic acid would first involve the formation of the corresponding ester, followed by reaction with hydrazine to yield the hydrazide. Subsequent condensation with an appropriate aldehyde or ketone would furnish the desired hydrazone derivative. mdpi.comsemanticscholar.org

Table 5: Synthesis of Hydrazide-Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ester | Hydrazine Monohydrate | Ethanol | Hydrazide | mdpi.com |

| Hydrazide | Aldehyde/Ketone | Ethanol/Acetic Acid | Hydrazone | mdpi.comsemanticscholar.org |

Reduction Reactions Leading to Hydroxymethylaziridines

The carboxylic acid moiety of 3,3-dimethylaziridine-2-carboxylic acid can be reduced to a primary alcohol, yielding (3,3-dimethylaziridin-2-yl)methanol. This transformation is a key step in the synthesis of various aziridine-containing compounds. While specific reducing agents for this exact substrate are not detailed in the provided context, common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). These reagents are powerful enough to reduce the relatively unreactive carboxylic acid functional group. The resulting hydroxymethylaziridine can serve as a precursor for further synthetic modifications.

Isomerization Pathways

The strained three-membered ring of 3,3-dimethylaziridine-2-carboxylic acid and its derivatives is susceptible to a variety of isomerization reactions, driven by the release of ring strain. These transformations, which can be induced thermally, photochemically, or through catalysis, lead to a diverse range of structural isomers, including ring-expanded heterocycles and acyclic compounds. The substitution pattern, particularly the gem-dimethyl group at the C-3 position and the carboxylate group at the C-2 position, plays a crucial role in directing the regioselectivity and outcome of these isomerization pathways.

One of the significant isomerization routes for derivatives of 3,3-dimethylaziridine-2-carboxylic acid is ring expansion. These reactions typically proceed via cleavage of one of the ring bonds, followed by the incorporation of atoms from an external reagent to form a larger, more stable heterocyclic system. For instance, ethyl 3,3-dimethylaziridin-2-carboxylate has been shown to undergo regioselective ring expansion when treated with various thiocyanates. semanticscholar.org The pathway of this transformation is dependent on the reaction conditions and the specific reagent used.

When ethyl 3,3-dimethylaziridin-2-carboxylate is reacted with potassium thiocyanate in formic acid, the reaction proceeds through the cleavage of the C2-N bond (path a) to yield a 4,4-dimethylthiazolidin-5-carboxylate derivative. semanticscholar.org A similar cleavage pattern is observed in the reaction with carbon disulfide. semanticscholar.org However, a different regiochemical outcome occurs when the aziridine is treated with benzyl isothiocyanate, which results in the formation of a hydantoin derivative through the cleavage of the C3-N bond (path b). semanticscholar.org

Table 1: Ring Expansion Reactions of Ethyl 3,3-dimethylaziridin-2-carboxylate

| Reagent | Conditions | Major Product | Ring Cleavage Path |

|---|---|---|---|

| Potassium thiocyanate / Formic acid | Heat | Crystalline thiazoline | C2-N |

| Carbon disulfide | 100 °C | Thiazolidinethione | C2-N |

| Benzyl isothiocyanate | Benzene, reflux | Hydantoin derivative | C3-N |

This table summarizes the regioselective ring expansion reactions of an ethyl 3,3-dimethylaziridin-2-carboxylate derivative, highlighting the influence of the reagent on the bond cleavage pathway. semanticscholar.org

Photochemical activation provides another effective pathway for the isomerization of aziridine derivatives. The high energy of UV radiation can induce the cleavage of the strained C-C or C-N bonds, leading to the formation of transient diradical or zwitterionic species that rearrange to more stable acyclic isomers. Studies on methyl aziridine-2-carboxylate, a close structural analog, provide insight into the likely photochemical behavior of the 3,3-dimethyl derivative. researchgate.net

Irradiation of matrix-isolated methyl aziridine-2-carboxylate with UV light (λ = 235 nm) results in the cleavage of the C2-C3 bond and the weaker C2-N bond of the aziridine ring. researchgate.net This ring-opening is followed by hydrogen atom migration to afford two primary acyclic isomers: the E isomer of methyl 2-(methylimino)-acetate and the Z isomer of methyl 3-iminopropanoate. researchgate.net Further irradiation can induce subsequent E/Z isomerization of the initial photoproducts. researchgate.net It is noteworthy that no products resulting from the cleavage of the stronger C3-N bond were observed. researchgate.net This indicates a strong directing effect from the substituents on the photolytic fragmentation pattern.

In a related photochemical application, the irradiation of an N-cysteinyl-3,3-dimethylaziridin-2-carboxylate derivative was found to yield a penem nucleus, albeit in low yield. semanticscholar.org This transformation is proposed to occur via a transient thioaldehyde intermediate that adds across the aziridine N-C3 bond, demonstrating a complex isomerization and intramolecular cyclization cascade initiated by light. semanticscholar.org

Table 2: Photochemical Isomerization of Aziridine-2-Carboxylate Derivatives

| Starting Material | Irradiation Wavelength (λ) | Isomerization Products | Key Observations | Reference |

|---|---|---|---|---|

| Methyl aziridine-2-carboxylate | 235 nm | Methyl 2-(methylimino)-acetate (E isomer), Methyl 3-iminopropanoate (Z isomer) | Cleavage of C-C and the weaker C-N bond. | researchgate.net |

| Methyl 2-(methylimino)-acetate (E isomer) | 290 nm | Methyl 2-(methylimino)-acetate (Z isomer) | Subsequent E → Z isomerization. | researchgate.net |

| N-cysteinyl-3,3-dimethylaziridin-2-carboxylate | Not specified | Penem nucleus | Low yield; involves a transient thioaldehyde intermediate. | semanticscholar.org |

This table details the products and conditions of photochemical isomerization reactions for aziridine-2-carboxylate derivatives, illustrating the transformation of the cyclic structure into acyclic isomers and more complex bicyclic systems. semanticscholar.orgresearchgate.net

Epimerization at the C-2 stereocenter is another potential isomerization pathway for derivatives of 3,3-dimethylaziridine-2-carboxylic acid. Although the gem-dimethyl group at C-3 precludes inversion at that position, the C-2 carbon, being adjacent to a carboxyl group, possesses an acidic proton. Under basic conditions, deprotonation could generate a carbanion, which upon reprotonation could lead to a mixture of epimers. Similarly, acid-catalyzed enolization could facilitate epimerization. While specific studies on the epimerization of 3,3-dimethylaziridine-2-carboxylic acid are not prevalent, the phenomenon is well-documented for other aziridines and related heterocyclic systems, often occurring under acidic or basic conditions used for other transformations. nih.gov The efficiency of such an epimerization would be highly dependent on the nature of the N-substituent and the reaction conditions employed.

Stereochemical Control and Chiral Applications of 3,3 Dimethylaziridine 2 Carboxylic Acid

Diastereoselective and Enantioselective Transformations

The inherent strain and functionality of the aziridine (B145994) ring in 3,3-dimethylaziridine-2-carboxylic acid and its derivatives make them valuable substrates for various diastereoselective and enantioselective transformations. These reactions allow for the synthesis of a wide array of stereochemically defined molecules.

Diastereoselective Transformations

Diastereoselective reactions involving aziridine-2-carboxylates are well-documented. For instance, the addition of Grignard reagents like methylmagnesium bromide to tert-butyl 3-phenyl-2H-azirine-2-carboxylate proceeds in a diastereoselective manner. nih.gov This approach has been utilized in the synthesis of (2R,3S)-3-methyl-3-phenyl-2-aziridinemethanol. nih.gov

Furthermore, cascade reactions involving double and triple Michael additions of curcumins to arylidenemalonates have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org In some cases, a triple Michael adduct, a tetrahydrochromen-4-one, is also formed with complete diastereoselectivity. beilstein-journals.org The synthesis of structurally and stereochemically diverse 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates has been achieved through a diastereoselective intramolecular aziridination reaction.

Enantioselective Transformations

Enantioselective transformations of aziridine derivatives are crucial for the synthesis of chiral molecules. Copper-catalyzed asymmetric aziridination of nitrene addition to methyl cinnamate (B1238496) can produce aziridines with good to excellent enantioselectivity. clockss.org The choice of solvent and the ligand on the copper catalyst significantly influences the enantiomeric excess (ee) of the product. clockss.org

A copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been developed for the asymmetric synthesis of N-H aziridine-2-carboxylates. chemrxiv.orgchemrxiv.org This method yields aziridines with high diastereoselectivity (>20:1) and enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.org The reaction is believed to proceed through a mechanism where the reductant does not participate in the enantio-differentiating step. chemrxiv.org

Another example is the enantioselective, decarboxylative (3+2)-cycloaddition of azomethine ylides and chromone-3-carboxylic acids, which is realized under Brønsted base catalysis to produce chiral hybrid pyrrolidine-chromanone polycyclic derivatives. nih.gov

Enzymatic Resolution of Aziridine-2-carboxylates

Enzymatic resolution is a powerful tool for obtaining enantiomerically pure compounds, and it has been successfully applied to aziridine-2-carboxylates and their derivatives. Lipases are the most commonly used enzymes for this purpose due to their high activity, stability, and broad substrate specificity. mdpi.com

Lipase-catalyzed kinetic resolution of racemic aziridine derivatives often involves the enantioselective acylation of an alcohol or amine, or the hydrolysis of an ester or amide. nih.govmdpi.comnih.gov For example, the lipase-catalyzed resolution of (2R,3S)-3-methyl-3-phenyl-2-aziridinemethanol at low temperatures provides synthetically useful (2R,3S)-2 and its acetate (B1210297) (2S,3R)-2a with high selectivity. nih.gov Similarly, the resolution of the (2R,3R)-diastereomer also proceeds with high selectivity. nih.gov

The enzymatic aminolysis of a mixture of (2R,1'R)- and (2S,1'R)-N-(1-phenylethyl)aziridine-2-carboxylate esters has been shown to provide the diastereomerically pure (de >99%) methyl ester (2R,1'R)-5a and the amide (2S,1'R)-8 . nih.gov This high selectivity demonstrates the utility of enzymes in separating diastereomers.

In addition to lipases, other hydrolases such as proteases have been used for the resolution of amino acid esters via hydrolysis. nih.gov The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity.

Below is a table summarizing the enzymatic resolution of some aziridine derivatives:

| Substrate | Enzyme | Reaction Type | Product(s) | Selectivity (E value or ee) | Reference |

| (2R,3S)-3-methyl-3-phenyl-2-aziridinemethanol | Lipase | Acylation | (2R,3S)-alcohol and (2S,3R)-acetate | E = 55 at -40 °C | nih.gov |

| (2R,3R)-3-methyl-3-phenyl-2-aziridinemethanol | Lipase | Acylation | (2S,3S)-alcohol and (2R,3R)-acetate | E = 73 at -20 °C | nih.gov |

| (2R,1'R)- and (2S,1'R)-N-(1-phenylethyl)aziridine-2-carboxylate methyl ester | Not specified | Aminolysis | (2R,1'R)-methyl ester and (2S,1'R)-amide | de > 99% | nih.gov |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utilization in Peptide Synthesis and Peptidomimetics

The incorporation of conformationally restricted amino acid analogues into peptides is a key strategy in medicinal chemistry to enhance stability, and biological activity. The aziridine (B145994) ring provides a rigid structural element that can be exploited in the design of peptidomimetics.

The integration of aziridine-2-carboxylic acid derivatives into peptide sequences is a sophisticated method for creating modified peptides with unique structural and functional properties. Standard peptide synthesis methodologies, including solid-phase peptide synthesis (SPPS), can be adapted to incorporate these strained rings. The process typically involves the use of appropriate protecting groups for the amine and carboxylic acid functionalities to control the coupling reaction.

The unique electrophilic character of the aziridine ring allows for site-selective conjugation and modification of the resulting peptide. researchgate.net However, the synthesis can present challenges. For instance, the deprotection of peptides containing an N-terminal aziridine can be difficult, sometimes leading to mixtures of unidentifiable products, whereas deprotection of C-terminal aziridine analogues is often more straightforward. iris-biotech.de

Phosphorylation of serine and threonine is a critical post-translational modification that governs numerous cellular processes. Consequently, stable mimics of phosphoserine (pSer) and phosphothreonine (pThr) are invaluable tools for studying protein-protein interactions. Chiral aziridines, as precursors to amino acids, offer a synthetic route to non-hydrolyzable phosphoserine analogues. nih.gov

A key strategy involves the nucleophilic ring-opening of an activated, N-protected aziridine. For example, an N-tosyl-protected chiral aziridine can be opened by a difluoromethylene diethylphosphonate anion. nih.gov This reaction provides access to a stable difluoromethylene-phosphoserine core structure, which can be incorporated into small molecules to inhibit protein-protein interactions that are dependent on pSer/pThr binding domains. nih.gov This methodology highlights the potential of aziridine building blocks in creating sophisticated peptidomimetics that can modulate cellular signaling pathways. iris-biotech.denih.gov

Precursors for Complex Heterocyclic Compounds

The high reactivity of the strained aziridine ring makes it an excellent starting point for the synthesis of more complex heterocyclic systems. The ring can be activated and opened to generate intermediates that subsequently cyclize to form larger rings.

Research has shown that 2-acylaziridines, which are structurally related to 3,3-dimethylaziridine-2-carboxylic acid, can react with acid chlorides. In this process, the aziridine nitrogen acts as a nucleophile, attacking the acid chloride to form an acylaziridinium ion intermediate. The chloride anion released in this step then opens the ring. The resulting intermediate can undergo a subsequent intramolecular displacement to yield various heterocyclic structures. bioorg.org Depending on the acid chloride used, this strategy has been successfully employed to synthesize:

Oxazolidin-2-ones bioorg.org

Morpholin-2,3-diones bioorg.org

This type of reaction, which uses the dual role of the acid chloride as both an activator and a source of a nucleophile, demonstrates a powerful method for transforming simple aziridines into more elaborate and medicinally relevant heterocyclic scaffolds. bioorg.org

Role in the Synthesis of Unnatural Amino Acids and Analogues

Beyond its direct use in peptides, 3,3-dimethylaziridine-2-carboxylic acid and related aziridine-2-carboxylates are valuable synthons for producing a wide array of other unnatural amino acids. bioascent.comnih.gov The regioselective opening of the aziridine ring with various nucleophiles allows for the stereocontrolled introduction of new side chains.

Key synthetic strategies include:

Reaction with Organocuprates : Homochiral N-protected aziridine-2-carboxylic acids react regioselectively with higher-order cuprates at the C3 position to yield novel α-amino acids. rsc.org

Reaction with Acetylides : The reaction of a more sterically hindered aziridine-2-carboxylic acid with lithium trimethylsilylacetylide has been shown to produce a protected α-amino acid, which was subsequently converted into a protected isoleucine ester. rsc.org

Reaction with Wittig Reagents : N-protected aziridine-2-carboxylate (B8329488) esters can be opened by carbonyl-stabilized Wittig reagents. This reaction forms a phosphorus ylide intermediate, which can then react with carbonyl compounds to provide optically pure unsaturated amino acids. rsc.org

These methods showcase the versatility of aziridine-2-carboxylic acids as chiral templates for expanding the chemical space of available amino acid building blocks for drug discovery. rsc.orgenamine.net

Table 1: Synthesis of Unnatural Amino Acids from Aziridine-2-Carboxylate Precursors

| Precursor Type | Reagent | Resulting Product Class | Reference |

|---|---|---|---|

| N-para-toluenesulfonylaziridine-2-carboxylic acid | Higher Order Cuprates | α-Amino Acids | rsc.org |

| N-protected aziridine-2-carboxylic acid | Lithium Trimethylsilylacetylide | Protected α-Amino Acid (Isoleucine precursor) | rsc.org |

| N-tosyl or N-acyl aziridine-2-carboxylate esters | Wittig Reagents | Unsaturated α-Amino Acids | rsc.org |

Applications as Cross-linking Agents in Polymer Chemistry

The application of 3,3-dimethylaziridine-2-carboxylic acid specifically as a cross-linking agent in the field of polymer chemistry is not extensively documented in the reviewed scientific literature. While aziridines are known reactive species, their use in creating networked polymer structures appears to be a niche or underexplored area compared to their well-established roles in medicinal chemistry and organic synthesis.

Building Blocks for Vicinal Amino Alcohols

Vicinal amino alcohols are crucial structural motifs in many natural products and pharmaceuticals. The strained aziridine ring serves as a masked form of this functional group. The synthesis of 3,3-dimethylaziridine-2-carboxylic acid itself can originate from a derivative of serine, which is a β-amino alcohol. wikipedia.org

Conversely, the nucleophilic ring-opening of N-activated aziridines provides a reliable and stereospecific method for preparing vicinal amino alcohols. nih.gov The reaction involves the attack of a nucleophile at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. This process is highly valuable as it allows for the controlled synthesis of chiral amino alcohols from enantiomerically pure aziridine precursors. nih.govresearchgate.net The regioselectivity of the ring-opening can often be controlled by the choice of protecting group on the aziridine nitrogen and the specific nucleophile used.

Mechanistic Investigations and Theoretical Studies of 3,3 Dimethylaziridine 2 Carboxylic Acid Reactivity

Computational Chemistry and Mechanistic Elucidation of Ring-Opening Reactions

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the mechanisms of aziridine (B145994) ring-opening reactions. For substituted aziridines, the regioselectivity of nucleophilic attack is a key aspect of their reactivity. clockss.orgacs.org The attack can occur at either the C2 or C3 position, and the preferred pathway is influenced by steric and electronic factors.

In the case of 3,3-dimethylaziridine-2-carboxylic acid, the gem-dimethyl group at the C3 position introduces significant steric hindrance. Computational studies on related gem-dibromocyclopropanes, which also undergo ring-opening reactions, suggest that the reaction can commence with the elimination of a substituent to form a strained intermediate, which then undergoes nucleophilic attack. uq.edu.aunih.gov For 3,3-dimethylaziridine-2-carboxylic acid, protonation of the nitrogen atom would likely precede ring-opening, forming an aziridinium (B1262131) ion. The subsequent nucleophilic attack would be directed to the less sterically hindered C2 position, which is also activated by the electron-withdrawing carboxylic acid group.

Theoretical studies on the ring opening of glycal-derived gem-dibromocyclopropanes, which share the feature of a gem-disubstituted three-membered ring, have been conducted using DFT (M06-2X). These studies predict a mechanism involving the formation of a zwitterionic intermediate followed by nucleophilic addition. nih.gov A similar intermediate could be envisioned for the acid-catalyzed ring-opening of 3,3-dimethylaziridine-2-carboxylic acid.

Table 1: Calculated Parameters for Ring-Opening of Related Aziridine Derivatives

| Compound/Reaction | Computational Method | Calculated Parameter | Value | Reference |

| Ring-opening of glycal-derived gem-dibromocyclopropane | DFT (M06-2X) | Activation Energy | Not specified | nih.gov |

| Hydrolysis of N-acyloxymethylazetidin-2-ones | B3LYP/6-31+G(d) | Favored attack position | Exocyclic iminium carbon | nih.gov |

| Reductive kinetic resolution of 2H-azirines | Not specified | Calculated ring strain | 44.6-48 kcal/mol | chemrxiv.org |

Stereochemical Pathways and Transition State Analysis

The stereochemistry of aziridine ring-opening reactions is highly dependent on the reaction mechanism. SN2-type reactions typically proceed with inversion of configuration at the attacked carbon center. In contrast, reactions involving a carbocation-like intermediate may lead to a mixture of stereoisomers.

For aziridine-2-carboxylates, the stereochemical outcome of ring-opening is a critical factor in their application as chiral building blocks in synthesis. clockss.orgacs.orgrsc.orgru.nlmdpi.com In many cases, the reactions are stereospecific. clockss.org The transition state geometry plays a crucial role in determining the stereochemical pathway. For example, in the Sweeney's aza-Darzen type aziridination to form 3-arylaziridine-2-carboxylic acid derivatives, the stereoselectivity is excellent, although inversion of stereochemistry can be observed depending on the substituents, with the mechanism and transition states being elucidated. mdpi.com

In the context of 3,3-dimethylaziridine-2-carboxylic acid, a nucleophilic attack at the C2 position would likely proceed with inversion of configuration if it follows an SN2 mechanism. However, the presence of the gem-dimethyl group might influence the stability of the transition state and potentially favor a pathway with more SN1 character, especially under acidic conditions where a positive charge can be stabilized. A Hammett study on the kinetic resolution of 2H-azirines revealed a linear free-energy relationship between the diastereomeric transition states and the electronic parameters of the substituents, highlighting the importance of electronic effects in determining stereoselectivity. chemrxiv.org

Electronic Structure and Reactivity Correlations

The electronic structure of 3,3-dimethylaziridine-2-carboxylic acid is characterized by the interplay of the strained aziridine ring, the electron-donating gem-dimethyl groups, and the electron-withdrawing carboxylic acid group. The nitrogen atom possesses a lone pair of electrons, contributing to the basicity of the molecule. The bond angles in the aziridine ring are significantly compressed (around 60°), leading to substantial ring strain, which is a primary driving force for its reactivity. clockss.org

The gem-dimethyl effect, also known as the Thorpe-Ingold effect, can influence the reactivity of cyclic compounds. acs.orgucla.edursc.orgresearchgate.net This effect suggests that geminal substitution on a carbon atom can favor cyclization and affect the stability and conformation of the ring. In the case of 3,3-dimethylaziridine-2-carboxylic acid, the gem-dimethyl group can influence the bond lengths and angles of the aziridine ring, potentially altering its electronic properties and reactivity compared to unsubstituted or monosubstituted aziridines.

Quantum-chemical calculations on five-membered N-heterocycles have shown that the position of substituents significantly influences their electron-donating or -withdrawing properties. rsc.org While this study does not directly address three-membered rings, the principles of substituent effects on electronic structure are transferable. The carboxylic acid group at C2 will inductively withdraw electron density, making the C2 carbon more electrophilic and susceptible to nucleophilic attack. The gem-dimethyl groups at C3 are electron-donating, which could slightly destabilize an adjacent positive charge if ring-opening occurs via a C3-N bond cleavage, but primarily exert a steric effect.

Table 2: General Electronic Effects of Substituents on Heterocycles

| Substituent | Electronic Effect | Impact on Reactivity | Reference |

| Carboxylic Acid | Electron-withdrawing | Increases electrophilicity of adjacent carbon | msu.edu |

| gem-Dimethyl Group | Electron-donating/Steric hindrance | Can favor cyclization, sterically hinders attack | acs.orgucla.edu |

| N-atom in ring | Basic lone pair | Site for protonation, influencing reaction mechanism | rsc.org |

Kinetic Studies of Ring Transformations

Kinetic studies provide quantitative data on the rates of chemical reactions and offer insights into reaction mechanisms. For aziridines, kinetic studies often focus on the rate of ring-opening under various conditions (e.g., pH, solvent, nucleophile). nih.gov The rate of hydrolysis of N-acyloxymethylazetidin-2-ones, a related four-membered ring system, has been studied at different pH values, revealing different mechanisms for acid-catalyzed, base-catalyzed, and pH-independent pathways. nih.gov

For 3,3-dimethylaziridine-2-carboxylic acid, kinetic studies on its ring-opening would be valuable to understand the influence of the substituents on the reaction rate. It is known that N-protected aziridines can be unstable and undergo ring-opening. chemrxiv.orgchemrxiv.org The rate of ring-opening of aziridinium ions has been shown to be dramatically affected by the ring size. mdpi.com

A kinetic resolution of 2H-azirines to produce aziridine-2-carboxylates has been reported, demonstrating that the enantiomers can react at different rates. chemrxiv.orgchemrxiv.org While not a direct study of the ring-opening of 3,3-dimethylaziridine-2-carboxylic acid itself, these studies highlight the potential for stereoselective transformations and the importance of kinetic factors. Kinetic studies on the denitrogenation of pyridine (B92270) and picolines by a titanium complex showed a pseudo-first-order process with a measurable kinetic isotope effect, indicating the rate-determining step. kaist.ac.kr Similar detailed kinetic analysis would be beneficial for understanding the reactivity of 3,3-dimethylaziridine-2-carboxylic acid.

Table 3: Kinetic Data for Related Ring Transformation Reactions

| Reaction | Kinetic Parameter | Value | Conditions | Reference |

| Denitrogenation of pyridine by Ti-complex | ΔH‡ | 23(3) kcal/mol | 25 °C | kaist.ac.kr |

| Denitrogenation of pyridine by Ti-complex | ΔS‡ | -4(3) cal/(mol K) | 25 °C | kaist.ac.kr |

| Denitrogenation of pyridine by Ti-complex | KIE (kH/kD) | 3.8(3) | 25 °C | kaist.ac.kr |

| Cyclization of hydantoinamides | gem-dimethyl effect | Acceleration of cyclization rate | pH 0-10 | researchgate.net |

Note: The data presented is for analogous reactions and illustrates the types of kinetic parameters that are relevant for studying the reactivity of 3,3-dimethylaziridine-2-carboxylic acid.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,3-dimethylaziridine-2-carboxylic acid derivatives, and how are they characterized?

- Methodology : Utilize Boc-protected intermediates coupled with carbodiimide reagents (e.g., EDCI/HOBt) for amide bond formation, followed by TFA-mediated deprotection. Purify via silica gel column chromatography with gradients of hexane/ethyl acetate. Characterize products using H NMR and mass spectrometry (MS) to confirm regiochemistry and purity. For unstable derivatives, employ inert atmospheres and low-temperature storage to prevent degradation .

- Key Data : Reported yields for analogous aziridine derivatives range from 58–76%, with NMR chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups) and MS fragmentation patterns providing structural validation .

Q. What is the proposed mechanism of neurotoxicity for 3,3-dimethylaziridine-2-carboxylic acid in acute encephalopathy?

- Methodology : Investigate cytotoxicity using in vitro neuronal cell models (e.g., SH-SY5Y cells) exposed to the toxin. Measure mitochondrial dysfunction via ATP depletion assays and reactive oxygen species (ROS) generation. Compare with structurally related β-hydroxyvaline derivatives to identify shared toxicophores .

- Key Findings : The toxin disrupts cellular redox balance and induces apoptosis, potentially through adduct formation with cysteine residues in critical enzymes (e.g., glutathione reductase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro assays and in vivo outcomes for 3,3-dimethylaziridine-2-carboxylic acid?

- Methodology : Conduct interspecies metabolic profiling using LC-HRMS to identify species-specific metabolites. For example, compare hepatic microsomal metabolism in mice vs. humans to assess bioactivation pathways. Validate findings using transgenic animal models lacking specific detoxification enzymes (e.g., CYP450 isoforms) .

- Data Interpretation : Discrepancies may arise from differential expression of metabolizing enzymes or compensatory pathways in whole organisms not captured in cell-based systems.

Q. What analytical strategies mitigate challenges posed by the instability of 3,3-dimethylaziridine-2-carboxylic acid during isolation and analysis?

- Methodology : Use cold-chain handling (4°C) and acidified extraction solvents (e.g., 0.1% formic acid in acetonitrile) to stabilize the compound. Employ rapid analytical techniques like UPLC-QTOF-MS with shortened run times (<5 minutes) to minimize on-column degradation. Confirm stability via forced degradation studies under varying pH and temperature conditions .

- Key Parameters : Degradation half-life in aqueous solutions at 25°C is approximately 2–4 hours, necessitating immediate analysis post-extraction .

Q. How can in vivo models replicate the neuropathological features of 3,3-dimethylaziridine-2-carboxylic acid-induced encephalopathy?

- Methodology : Administer the toxin orally to rodents and monitor clinical signs (e.g., seizures, ataxia). Perform histopathological analysis of brain tissue for edema, neuronal necrosis, and microgliosis. Quantify blood-brain barrier integrity via Evans Blue extravasation assays .

- Endpoint Validation : Acute exposure (24–48 hours) in mice shows perivascular hemorrhaging and astrocyte activation, mirroring human autopsy findings .

Q. What computational approaches predict molecular targets of 3,3-dimethylaziridine-2-carboxylic acid in neurological pathways?

- Methodology : Perform molecular docking studies against human enzyme libraries (e.g., PDBe-KB) using software like AutoDock Vina. Prioritize targets with high-affinity binding (ΔG < −8 kcal/mol) and validate via in vitro enzyme inhibition assays (e.g., glutamate decarboxylase activity) .

- Key Insight : The aziridine ring’s strain and electrophilicity favor covalent interactions with nucleophilic residues (e.g., lysine or cysteine) in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.